5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile is a complex organic compound that features both imidazole and oxazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts . This method has been shown to be effective in forming 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like tert-butylhydroperoxide.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The imidazole and oxazole rings can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
tert-Butylhydroperoxide: An oxidizing agent used in the formation of α-aminoaldehydes.
Lithium Aluminum Hydride: A reducing agent commonly used in organic synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical processes . The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(1H-Imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1-(3-Aminopropyl)imidazole
Uniqueness
What sets 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile apart from similar compounds is its unique combination of imidazole and oxazole rings
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-methyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H13N5O/c1-9-15-10(7-12)11(17-9)14-3-2-5-16-6-4-13-8-16/h4,6,8,14H,2-3,5H2,1H3 |
InChI Key |
ZPJZJMSBQVFQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NCCCN2C=CN=C2)C#N |
Origin of Product |
United States |
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